Cas no 1256822-21-5 (4-bromo-5-chloropyridine-2-carboxylic acid)

1256822-21-5 structure

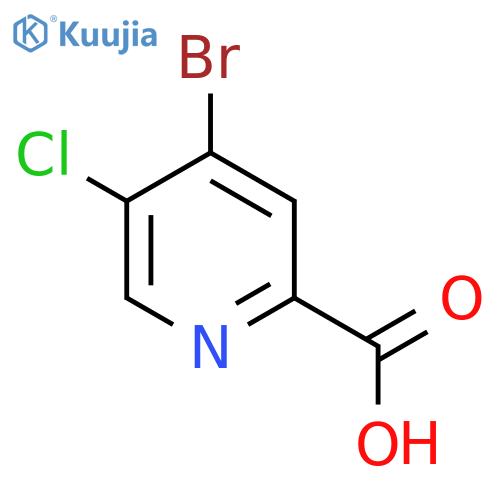

商品名:4-bromo-5-chloropyridine-2-carboxylic acid

CAS番号:1256822-21-5

MF:C6H3BrClNO2

メガワット:236.450519800186

MDL:MFCD18257370

CID:2179889

PubChem ID:90022200

4-bromo-5-chloropyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-5-chloropyridine-2-carboxylic acid

- 4-Bromo-5-chloropicolinic acid

- 2-Pyridinecarboxylic acid, 4-bromo-5-chloro-

- 4-bromo-5-chloropyridine-2-carboxylic acid

-

- MDL: MFCD18257370

- インチ: 1S/C6H3BrClNO2/c7-3-1-5(6(10)11)9-2-4(3)8/h1-2H,(H,10,11)

- InChIKey: GBIALOPPJTYRIY-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CN=C(C(=O)O)C=1)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 167

- トポロジー分子極性表面積: 50.2

4-bromo-5-chloropyridine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2009144-2.5g |

4-bromo-5-chloropyridine-2-carboxylic acid |

1256822-21-5 | 95% | 2.5g |

$1931.0 | 2023-09-16 | |

| Enamine | EN300-2009144-5.0g |

4-bromo-5-chloropyridine-2-carboxylic acid |

1256822-21-5 | 95% | 5.0g |

$2858.0 | 2023-07-06 | |

| Enamine | EN300-2009144-0.05g |

4-bromo-5-chloropyridine-2-carboxylic acid |

1256822-21-5 | 95% | 0.05g |

$229.0 | 2023-09-16 | |

| Enamine | EN300-2009144-10.0g |

4-bromo-5-chloropyridine-2-carboxylic acid |

1256822-21-5 | 95% | 10.0g |

$4236.0 | 2023-07-06 | |

| eNovation Chemicals LLC | Y1104986-5g |

4-bromo-5-chloropicolinic acid |

1256822-21-5 | 95% | 5g |

$3200 | 2023-09-03 | |

| Enamine | EN300-2009144-5g |

4-bromo-5-chloropyridine-2-carboxylic acid |

1256822-21-5 | 95% | 5g |

$2858.0 | 2023-09-16 | |

| A2B Chem LLC | AX54540-250mg |

4-Bromo-5-chloropicolinic acid |

1256822-21-5 | 95% | 250mg |

$548.00 | 2024-04-20 | |

| Aaron | AR01EHMG-5g |

4-bromo-5-chloropicolinic acid |

1256822-21-5 | 95% | 5g |

$3955.00 | 2025-02-14 | |

| 1PlusChem | 1P01EHE4-1g |

4-Bromo-5-chloropicolinic acid |

1256822-21-5 | 95% | 1g |

$1281.00 | 2024-07-09 | |

| Chemenu | CM490963-1g |

4-Bromo-5-chloropicolinic acid |

1256822-21-5 | 95% | 1g |

$483 | 2022-06-13 |

4-bromo-5-chloropyridine-2-carboxylic acid 関連文献

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

1256822-21-5 (4-bromo-5-chloropyridine-2-carboxylic acid) 関連製品

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 307-59-5(perfluorododecane)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

推奨される供給者

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量